N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound features a complex heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide) substituted with a 4-methylbenzyl group at position 6 and a thioacetamide moiety at position 2. The acetamide chain is further modified with a 4-bromo-2-fluorophenyl group.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrFN4O3S2/c1-16-6-8-17(9-7-16)14-32-22-5-3-2-4-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-21-11-10-18(27)12-20(21)28/h2-13H,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKBZMPXDTEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structure on activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of key intermediates through various chemical reactions. While specific details on the synthesis of this exact compound were not found in the available literature, related compounds such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene have been synthesized using methods involving Friedel-Crafts reactions and reduction techniques .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[c]pyrimido[4,5-e][1,2]thiazine have shown promise in inhibiting cancer cell proliferation. The presence of a thioacetamide group may enhance interactions with biological targets involved in cancer pathways.
Antimicrobial Properties
Compounds containing thiophene and brominated phenyl groups have been evaluated for antimicrobial activity. Research suggests that such compounds can exhibit broad-spectrum activity against various bacterial strains . The specific activity of this compound against pathogens remains to be fully characterized.
Enzyme Inhibition
The structure suggests potential inhibition of enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment. Compounds with similar fluorinated and brominated aromatic systems have been shown to possess selective MAO-B inhibitory activity . This suggests that the compound may also exhibit similar enzyme inhibitory profiles.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially understood through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Enhances potency against certain targets |
| Fluorine substitution | May improve binding affinity to receptors |
| Thio group | Potentially increases interaction with enzymes |
Case Studies
Several studies have explored the biological activities of related compounds. For example:
- Anticancer Studies : A study on thiazine derivatives revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazine ring could lead to enhanced anticancer properties.
- Antimicrobial Efficacy : Research highlighted that thiophene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antimicrobial agents.
- Enzyme Inhibition : A study focusing on pyridazinone derivatives demonstrated selective inhibition of MAO-B with IC50 values in the low micromolar range, indicating that similar compounds may exhibit comparable enzyme inhibition profiles.
Scientific Research Applications
The compound N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article delves into its applications, synthesizing insights from diverse sources and highlighting its significance in research.
Antidiabetic Activity
One of the most notable applications of this compound is its role as an intermediate in the synthesis of Canagliflozin , an antidiabetic medication used to manage type 2 diabetes mellitus. Canagliflozin functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, promoting glucose excretion through urine and thereby lowering blood sugar levels. The synthesis pathway involves the transformation of the compound into various derivatives that exhibit enhanced pharmacological properties .
Anticancer Research
Research indicates that compounds similar to this compound may exhibit anticancer properties. The thiazine moiety is known for its ability to interact with biological targets involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The incorporation of bromine and fluorine atoms can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased efficacy against bacterial strains. This aspect warrants further exploration through in vitro and in vivo studies to evaluate its therapeutic potential against resistant pathogens .
Synthesis and Characterization
A significant body of research focuses on the synthesis methods for compounds related to this compound. For example, a method involving coupling reactions has been documented, showcasing how various starting materials can be transformed into the desired product with high yields and purity .
Biological Evaluation
In recent studies, compounds derived from this structure have been subjected to biological evaluations to assess their pharmacological profiles. For instance, a study highlighted the compound's potential anti-inflammatory properties when tested on animal models, indicating its versatility beyond just antidiabetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares key functional groups with several classes of bioactive molecules:
- Thioacetamide and sulfone dioxide groups : These are critical for interactions with biological targets, as seen in triazole-thiones and sulfonamide derivatives (e.g., ’s compounds [7–9]) .
- Halogenated aryl groups : The 4-bromo-2-fluorophenyl substituent parallels the 2,4-difluorophenyl and 4-chlorophenyl groups in and , which enhance lipophilicity and target binding .
- Benzyl and heterocyclic moieties : The 4-methylbenzyl group resembles the 4-(4-X-phenylsulfonyl)phenyl groups in , which influence solubility and steric effects .
Physicochemical Properties
Comparative data for select analogs are summarized below:
The target compound’s bromo and fluoro substituents may increase melting point and crystallinity compared to non-halogenated analogs, as seen in ’s derivatives (melting points up to 265.7°C) .
Spectroscopic Data
- IR Spectroscopy : The thioacetamide C=S stretch is expected near 1240–1260 cm⁻¹, consistent with ’s hydrazinecarbothioamides (1243–1258 cm⁻¹) . The sulfone dioxide group may show symmetric/asymmetric SO₂ stretches near 1150–1350 cm⁻¹.
- NMR Spectroscopy :
Research Implications
Further studies should prioritize:
- Biological screening : Antibacterial, antifungal, and cytotoxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
